Cas no 2171275-10-6 (benzyl (2R)-2-(fluorosulfonyl)methylpyrrolidine-1-carboxylate)

benzyl (2R)-2-(fluorosulfonyl)methylpyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- benzyl (2R)-2-(fluorosulfonyl)methylpyrrolidine-1-carboxylate
- 2171275-10-6
- benzyl (2R)-2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate
- EN300-1653371
-
- インチ: 1S/C13H16FNO4S/c14-20(17,18)10-12-7-4-8-15(12)13(16)19-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1
- InChIKey: MJTFKYFORJUCRH-GFCCVEGCSA-N
- SMILES: S(C[C@H]1CCCN1C(=O)OCC1C=CC=CC=1)(=O)(=O)F
計算された属性
- 精确分子量: 301.07840733g/mol
- 同位素质量: 301.07840733g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 428
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.1Ų
- XLogP3: 2.1
benzyl (2R)-2-(fluorosulfonyl)methylpyrrolidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1653371-1.0g |
benzyl (2R)-2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate |
2171275-10-6 | 1g |
$1729.0 | 2023-05-26 | ||
Enamine | EN300-1653371-0.25g |
benzyl (2R)-2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate |
2171275-10-6 | 0.25g |
$1591.0 | 2023-05-26 | ||
Enamine | EN300-1653371-0.5g |
benzyl (2R)-2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate |
2171275-10-6 | 0.5g |
$1660.0 | 2023-05-26 | ||
Enamine | EN300-1653371-50mg |
benzyl (2R)-2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate |
2171275-10-6 | 50mg |
$1452.0 | 2023-09-21 | ||
Enamine | EN300-1653371-100mg |
benzyl (2R)-2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate |
2171275-10-6 | 100mg |
$1521.0 | 2023-09-21 | ||
Enamine | EN300-1653371-1000mg |
benzyl (2R)-2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate |
2171275-10-6 | 1000mg |
$1729.0 | 2023-09-21 | ||
Enamine | EN300-1653371-500mg |
benzyl (2R)-2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate |
2171275-10-6 | 500mg |
$1660.0 | 2023-09-21 | ||
Enamine | EN300-1653371-10.0g |
benzyl (2R)-2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate |
2171275-10-6 | 10g |
$7435.0 | 2023-05-26 | ||
Enamine | EN300-1653371-5.0g |
benzyl (2R)-2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate |
2171275-10-6 | 5g |
$5014.0 | 2023-05-26 | ||
Enamine | EN300-1653371-250mg |
benzyl (2R)-2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate |
2171275-10-6 | 250mg |
$1591.0 | 2023-09-21 |
benzyl (2R)-2-(fluorosulfonyl)methylpyrrolidine-1-carboxylate 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
benzyl (2R)-2-(fluorosulfonyl)methylpyrrolidine-1-carboxylateに関する追加情報
Introduction to Benzyl (2R)-2-(fluorosulfonyl)methylpyrrolidine-1-carboxylate (CAS No. 2171275-10-6)
Benzyl (2R)-2-(fluorosulfonyl)methylpyrrolidine-1-carboxylate, a compound with the CAS number 2171275-10-6, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit remarkable potential in the development of novel therapeutic agents. The structural features of this compound, particularly the presence of a fluorosulfonyl group and a chiral pyrrolidine core, make it a compelling candidate for further investigation in medicinal chemistry.
The< strong>fluorosulfonyl moiety is a well-known pharmacophore that has been extensively studied for its ability to enhance metabolic stability and binding affinity. In particular, fluorine atoms can modulate the electronic properties of molecules, leading to improved bioavailability and efficacy. The incorporation of this group into Benzyl (2R)-2-(fluorosulfonyl)methylpyrrolidine-1-carboxylate suggests that it may possess enhanced pharmacokinetic properties compared to its analogs lacking this moiety.
The< strong>pyrrolidine ring is another key structural element that contributes to the unique properties of this compound. Pyrrolidine derivatives are frequently encountered in biologically active molecules due to their ability to mimic natural amino acid structures and interact with biological targets. The specific stereochemistry of the (2R) configuration indicates a high degree of selectivity, which is crucial for developing drugs with minimal side effects.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, allowing researchers to design compounds with enhanced therapeutic potential. Benzyl (2R)-2-(fluorosulfonyl)methylpyrrolidine-1-carboxylate has been subjected to various computational studies to understand its binding mode and potential interactions with biological targets. These studies have revealed that the compound may interact with enzymes and receptors involved in critical biological pathways, making it a promising candidate for further development.
In vitro studies have demonstrated the potential of Benzyl (2R)-2-(fluorosulfonyl)methylpyrrolidine-1-carboxylate as an inhibitor of several key enzymes. For instance, preliminary data suggest that it may inhibit enzymes involved in inflammation and pain signaling. This has led to interest in exploring its potential as an anti-inflammatory agent. Additionally, the compound has shown promise in preclinical models as a modulator of neurotransmitter systems, indicating its potential as a treatment for neurological disorders.
The synthesis of Benzyl (2R)-2-(fluorosulfonyl)methylpyrrolidine-1-carboxylate presents unique challenges due to the complexity of its structure. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. The synthesis typically involves multi-step reactions, including the introduction of the< strong>fluorosulfonyl group and the installation of the chiral center at the pyrrolidine ring. Each step must be carefully optimized to ensure high enantiomeric purity and overall yield.
The development of novel pharmaceutical agents requires rigorous testing to ensure safety and efficacy. Benzyl (2R)-2-(fluorosulfonyl)methylpyrrolidine-1-carboxylate has undergone extensive preclinical testing to evaluate its pharmacological properties. These studies have provided valuable insights into its mechanism of action and potential therapeutic applications. The compound has shown favorable pharmacokinetic profiles, including good absorption, distribution, metabolism, and excretion characteristics.
The future prospects for Benzyl (2R)-2-(fluorosulfonyl)methylpyrrolidine-1-carboxylate are promising, with ongoing research aimed at further optimizing its properties and exploring new therapeutic indications. Researchers are investigating its potential as a treatment for various diseases, including cancer, autoimmune disorders, and neurological conditions. The unique combination of structural features makes this compound a versatile tool for drug discovery and development.
In conclusion, Benzyl (2R)-2-(fluorosulfonyl)methylpyrrolidine-1-carboxylate is a significant compound in pharmaceutical chemistry with remarkable potential for therapeutic applications. Its unique structural features, including the presence of a< strong>fluorosulfonyl group and a chiral pyrrolidine core, make it an attractive candidate for further investigation. With ongoing research focused on optimizing its properties and exploring new indications, this compound is poised to make a significant impact on future drug development efforts.
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